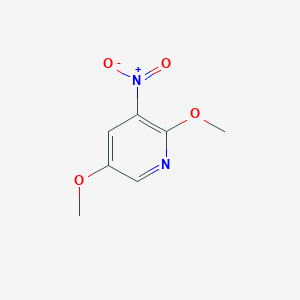

2,5-Dimethoxy-3-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound with the chemical formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. globalresearchonline.netwikipedia.org This substitution imparts unique electronic properties and reactivity, making pyridine and its derivatives fundamental building blocks in organic synthesis. numberanalytics.combohrium.com The nitrogen atom's lone pair of electrons gives pyridine basic and nucleophilic characteristics. mdpi.com Conversely, the electronegativity of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene, rendering it more susceptible to nucleophilic substitution and less reactive towards electrophilic aromatic substitution. wikipedia.orgmdpi.com

The versatility of pyridine derivatives is evident in their wide-ranging applications across various industries. numberanalytics.combohrium.com In the pharmaceutical sector, the pyridine scaffold is a common feature in a multitude of drugs. numberanalytics.com Similarly, in agrochemical research, pyridine derivatives are utilized in the creation of insecticides, herbicides, and fungicides. numberanalytics.com The utility of these compounds also extends to materials science, where they are used in synthesizing functional materials like conducting polymers. numberanalytics.com The development of efficient and selective methods for synthesizing substituted pyridines, such as multicomponent reactions, continues to be an active area of research to access novel and complex molecular architectures. bohrium.com

Role of Nitropyridines as Key Synthetic Intermediates and Precursors

Nitropyridines are a class of pyridine derivatives that contain one or more nitro groups attached to the pyridine ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine core, making nitropyridines exceptionally valuable as synthetic intermediates. mdpi.comkochi-tech.ac.jp The nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of a wide array of functional groups. mdpi.com This activation is particularly pronounced at the positions ortho and para to the nitro group.

Furthermore, the nitro group itself can be chemically transformed into other functional groups, most commonly an amino group through reduction. acs.orgmdpi.com This conversion opens up a vast landscape of subsequent chemical modifications, as the resulting aminopyridines are versatile precursors for a variety of biologically active compounds. acs.org For instance, 3-alkylated/arylated 5-nitropyridines are used as intermediates in the synthesis of inhibitors for various biological targets. kochi-tech.ac.jpacs.org The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder direct nitration. kochi-tech.ac.jp However, various synthetic strategies have been developed to overcome these challenges and provide access to a diverse range of nitropyridine building blocks. kochi-tech.ac.jpacs.org

Contextualization of 2,5-Dimethoxy-3-nitropyridine within Contemporary Heterocyclic Chemistry Research

This compound is a specific substituted nitropyridine that has garnered attention in chemical research. Its structure, featuring two electron-donating methoxy (B1213986) groups and one electron-withdrawing nitro group on the pyridine ring, creates a unique electronic environment that dictates its reactivity and potential applications.

This compound serves as a valuable intermediate in the synthesis of more complex molecules. For example, it has been used as a starting material in the synthesis of dimethoxy-δ-carbolines through a Cadogan reaction, which involves the reduction of the nitro group and subsequent cyclization. mdpi.com Research has also explored the reactivity of related dimethoxynitropyridines in nucleophilic aromatic substitution reactions. researchgate.netresearchgate.net The presence of both activating (methoxy) and deactivating (nitro) groups on the same pyridine ring makes this compound an interesting substrate for studying reaction mechanisms and regioselectivity in heterocyclic chemistry.

The physical and chemical properties of this compound have been documented, providing a foundation for its use in synthetic applications.

| Property | Value |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 88-94 °C |

| CAS Number | 1804518-04-4 |

Table 1: Physicochemical Properties of this compound. chemimpex.comnih.govbldpharm.com

In the broader context of contemporary research, the study of molecules like this compound contributes to the fundamental understanding of structure-reactivity relationships in heterocyclic systems. This knowledge is crucial for the rational design of novel synthetic methodologies and the discovery of new molecules with potential applications in medicine, agriculture, and materials science. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O4 |

|---|---|

Molecular Weight |

184.15 g/mol |

IUPAC Name |

2,5-dimethoxy-3-nitropyridine |

InChI |

InChI=1S/C7H8N2O4/c1-12-5-3-6(9(10)11)7(13-2)8-4-5/h3-4H,1-2H3 |

InChI Key |

NXQYISCHYFONCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 2,5 Dimethoxy 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions of Nitropyridine Systems

Nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, allowing for the functionalization of electron-poor aromatic rings. fishersci.se The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov The presence of a nitro group is highly activating, as it stabilizes the negative charge of this intermediate, especially when the attack occurs at positions ortho or para to it. nih.gov In nitropyridine systems, the inherent electron deficiency of the ring carbons further facilitates this process. youtube.com

Nitropyridines readily undergo SNAr reactions with various nitrogen nucleophiles, such as primary and secondary amines. fishersci.se These reactions are fundamental for the synthesis of substituted aminopyridines, which are prevalent motifs in pharmaceuticals. The reaction generally requires heating and often the use of a base to deprotonate the amine or neutralize the acid formed during the reaction. fishersci.seyoutube.com

Table 1: Representative Conditions for SNAr of Nitropyridines with Amines

| Substrate | Nucleophile | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Amine | - | - | Heat | 2-Aminopyridine derivative | youtube.com |

| 2-Chloro-5-nitropyridine | Aniline | K2CO3 | Ethanol | Reflux, 8-24h | N-(5-nitropyridin-2-yl)aniline derivative | fishersci.se |

| 2,4-Dichloro-3-nitropyridine | Various Amines | - | - | - | 4-Amino-2-chloro-3-nitropyridine | nih.gov |

| 2-Methoxy-3-nitrothiophen | Pyrrolidine | - | Methanol (B129727) | - | 2-(Pyrrolidin-1-yl)-3-nitrothiophen | rsc.org |

Sulfur nucleophiles, particularly thiolate anions generated from thiols and a base, are potent nucleophiles that react efficiently with activated heteroaromatics. Studies on various 3-nitropyridine (B142982) derivatives have shown that they readily react with thiolate anions to yield substitution products. researchgate.net For example, the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine (B21940) results in the nucleophilic substitution of the chlorine atom to form a sulfide, which is a key step in the synthesis of 3,6-diazaphenothiazines. nih.gov

The high nucleophilicity of thiolates often allows these reactions to proceed under mild conditions. In substrates containing multiple potential leaving groups, the nitro group itself can sometimes be displaced if it is not located at an activated position and other, better leaving groups are absent. researchgate.net

The regioselectivity of SNAr reactions on substituted nitropyridines is dictated by a combination of electronic factors. In the case of 2,5-dimethoxy-3-nitropyridine, these factors include:

Activation by the Nitro Group : The -NO2 group strongly activates the ortho (C2, C4) and para (C6) positions towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.

Directing Effects of Methoxy (B1213986) Groups : The -OCH3 groups are electron-donating by resonance and can help stabilize adjacent carbocationic character but destabilize anionic intermediates. Their primary influence in SNAr is as potential leaving groups, though they are poor leaving groups compared to halides.

Inherent Pyridine (B92270) Reactivity : In the absence of activating groups, the intrinsic order of reactivity for pyridine positions toward nucleophiles is C2/C6 > C4 > C3/C5.

In a hypothetical scenario where a leaving group is present on the this compound ring, the site of attack would be determined by the interplay of these effects. A study on the SNAr of 2,4-dimethoxynitrobenzene with a bulky nucleophile (sodium t-butoxide) showed exclusive substitution of the methoxy group at the C2 position (ortho to the nitro group), with no attack at the C4 position (para to the nitro group). nih.gov This highlights the powerful directing effect of the ortho-nitro group.

For this compound, the positions are activated or deactivated as follows:

C2-position : Ortho to the nitro group (activated) but also bears a methoxy group.

C4-position : Ortho to the nitro group (activated).

C6-position : Para to the nitro group (activated).

Computational studies on related systems like 2-substituted 3,5-dichloropyrazines have shown that the site of nucleophilic attack is highly sensitive to the electronic nature of the substituent at the 2-position. researchgate.netresearchgate.net An electron-donating group tends to direct attack to the 3-position, while an electron-withdrawing group directs it to the 5-position. researchgate.net This principle suggests that the electron-donating methoxy groups on this compound will profoundly influence the electron distribution and thus the preferred site of nucleophilic attack.

Table 2: Electronic Influence on Potential SNAr Sites in this compound

| Position | Relation to -NO2 | Relation to -OCH3 | Predicted Reactivity |

|---|---|---|---|

| C2 | Ortho | Site of MeO group | Activated by -NO2 |

| C4 | Ortho | Meta | Highly activated by -NO2 |

| C6 | Para | Ortho | Activated by -NO2 |

Predicting the rate and regioselectivity of SNAr reactions can be achieved through Quantitative Structure-Reactivity Relationships (QSRR). nih.govresearchgate.net Modern approaches utilize computational chemistry to calculate molecular descriptors that correlate with experimental reaction rates. chemrxiv.org For SNAr reactions, a multivariate linear regression model has been developed that accurately predicts reaction rates based on three key descriptors of the electrophile: nih.govchemrxiv.org

LUMO Energy : The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates the molecule is a better electron acceptor, facilitating the initial attack by the nucleophile.

Electrostatic Potential (ESP) at the reaction center (ESP1) : This measures the partial positive charge on the carbon atom undergoing substitution. A more positive ESP indicates a more electrophilic site, leading to a faster reaction.

Sum of ESPs at ortho and para positions (ESP2) : This descriptor accounts for the ability of the rest of the ring to stabilize the negative charge that develops in the transition state and Meisenheimer intermediate.

Table 3: Key Descriptors in QSRR Models for SNAr Reactions

| Descriptor | Definition | Influence on SNAr Rate |

|---|---|---|

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower energy value corresponds to a faster reaction. |

| ESP1 | Average molecular electrostatic potential at the carbon undergoing substitution. | A more positive value corresponds to a faster reaction. |

| ESP2 | Sum of average ESP values for the atoms ortho and para to the reaction center. | Accounts for stabilization of the intermediate; a more positive value in the ground state indicates a greater capacity to stabilize negative charge. |

Reductive Chemistry of the Nitro Group in this compound

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly the amino group (-NH2). This transformation is pivotal in synthesis, as the resulting aminopyridines are versatile building blocks. Beyond simple reduction, the nitro group can participate in more complex reductive transformations, especially when a suitable functional group is positioned ortho to it.

The Cadogan reaction is a classic method for synthesizing nitrogen heterocycles, such as carbazoles and indoles, through the reductive cyclization of ortho-substituted nitroarenes. nih.govresearchgate.net The reaction is typically carried out at high temperatures using a trivalent phosphorus reagent, such as triethyl phosphite (B83602) or triphenylphosphine, which acts as both the reductant and the cyclization promoter. mit.eduwikipedia.org

The widely accepted mechanism involves the deoxygenation of the nitro group to a reactive nitrene intermediate. nih.gov This nitrene can then undergo intramolecular insertion into a C-H bond or attack an adjacent functional group to form a new five- or six-membered ring. mit.edu

For an intramolecular Cadogan reaction to occur with a derivative of this compound, a suitable reacting group would need to be present at either the C2 or C4 position. The methoxy group at the C2 position is not a typical participant in a Cadogan cyclization. Therefore, this compound itself would not be expected to undergo a standard intramolecular Cadogan reaction. However, if a group such as a vinyl, phenyl, or imine moiety were installed at the C2 position, a reductive cyclization could be a viable pathway to synthesize fused heterocyclic systems like azaindoles or azacarbazoles. researchgate.net

Intramolecular Reductive Cyclizations (e.g., Cadogan Reaction)

Transformations Involving the Methoxy Substituents

The two methoxy groups at the C2 and C5 positions are generally stable. However, under specific conditions, they can be cleaved to reveal the corresponding hydroxyl groups (pyridones), which can significantly alter the compound's properties and reactivity.

Selective demethylation of one methoxy group in the presence of the other is a synthetic challenge. Hypothetically, selective cleavage could be achieved by exploiting subtle differences in their electronic environments. The C2-methoxy group is ortho to the ring nitrogen and meta to the nitro group, while the C5-methoxy group is para to the ring nitrogen and meta to the nitro group.

Several reagents are known for the cleavage of aryl methyl ethers, and their application to this compound could be explored. Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are classic reagents for ether cleavage, typically requiring harsh conditions. wikipedia.orglibretexts.org Lewis acids like aluminum chloride (AlCl₃), aluminum bromide (AlBr₃), or boron tribromide (BBr₃) are also powerful demethylating agents. google.com Regioselectivity can sometimes be achieved; for instance, AlCl₃ has been used for the regioselective demethylation of trimethoxy benzaldehydes. google.com Furthermore, certain organometallic reagents, such as L-selectride, have been shown to chemoselectively demethylate 4-methoxypyridine (B45360) without affecting anisole, suggesting that reagents can differentiate between methoxy groups on different aromatic systems. researchgate.net The application of such reagents to this compound would require empirical investigation to determine the feasibility and selectivity of demethylation at the C2 versus the C5 position.

Further Functionalization of Pyridine Ring System

The this compound ring is highly electron-deficient, making it susceptible to nucleophilic attack. This reactivity can be harnessed to introduce new functional groups onto the pyridine core.

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for functionalization. The nitro group itself can sometimes act as a leaving group in reactions with potent nucleophiles. More commonly, the electron-withdrawing nature of the nitro group and the ring nitrogen activate the positions ortho and para to them for nucleophilic attack. stackexchange.comwikipedia.org In this compound, the C4 and C6 positions are activated. Therefore, reactions with strong nucleophiles such as alkoxides, thiolates, or amines could potentially lead to substitution at these positions, displacing a hydrogen atom (in a VNS reaction) or a suitably placed leaving group if one were present.

Upon reduction of the nitro group to an amino group, the reactivity of the pyridine ring is inverted. The resulting 3-amino-2,5-dimethoxypyridine is an electron-rich heterocycle. The amino group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (C4 and C6). The increased nucleophilicity of the ring nitrogen in the aminopyridine also makes it more susceptible to reactions like N-alkylation or N-acylation.

Formation of Sulfonic Acid Derivatives

Following a comprehensive review of scientific literature and chemical databases, no specific research findings detailing the direct formation of sulfonic acid derivatives from this compound have been identified. The sulfonation of this particular compound, a key reaction for introducing a sulfonic acid (-SO₃H) group, does not appear to be a widely documented transformation.

While general methods for the sulfonation of aromatic compounds are well-established, involving reagents such as fuming sulfuric acid (H₂SO₄·SO₃) or sulfur trioxide (SO₃), the application of these methods to this compound and the resulting products have not been described in the available literature. Consequently, data on reaction conditions, yields, and the specific structure of any resulting sulfonic acid derivatives of this compound are not available.

Further research would be necessary to determine the viability and outcomes of sulfonating this compound. Such studies would need to investigate the reactivity of the pyridine ring, considering the electronic effects of the two methoxy groups and the nitro group, which would influence the position of electrophilic substitution.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of SNAr Mechanisms in Substituted Nitropyridines

The SNAr mechanism is a primary pathway for the functionalization of electron-deficient aromatic rings, such as nitropyridines. wikipedia.org The presence of a strong electron-withdrawing nitro group activates the pyridine (B92270) ring, making it susceptible to attack by nucleophiles. wikipedia.orgnih.gov This process typically proceeds through a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer intermediate. wikipedia.org However, concerted mechanisms, where bond formation and breakage occur in a single transition state, have also been identified, particularly when the traditional Meisenheimer complex is not sufficiently stabilized. nih.gov

Kinetic investigations are crucial for mapping the energy landscape of a reaction and identifying its rate-determining step. For SNAr reactions of nitropyridines, the rate-limiting step is generally the initial nucleophilic attack to form the Meisenheimer complex, as the subsequent rearomatization by expulsion of the leaving group is typically fast. wikipedia.orgresearchgate.net

A kinetic study on the closely related compound, 2-methoxy-3-nitropyridine (B1295690), reacting with various secondary amines (morpholine, piperidine (B6355638), and pyrrolidine) in an aqueous solution, provides valuable analogous data. researchgate.net The reactions were monitored spectrophotometrically, and pseudo-first-order conditions were maintained by using a large excess of the amine nucleophile. nih.govresearchgate.net The results showed that the observed pseudo-first-order rate constant (kobs) increased linearly with the concentration of the amine, indicating that the reaction is first-order with respect to both the nitropyridine and the nucleophile. researchgate.net This kinetic profile is consistent with the SNAr mechanism where the initial addition of the nucleophile is the rate-limiting step. researchgate.net

In some systems, particularly involving pyridinium (B92312) ions, the mechanism can be more complex. For instance, reactions of 2-substituted N-methylpyridinium ions with piperidine were found to be second-order with respect to piperidine. nih.govrsc.org This suggests a mechanism where the rate-determining step is the deprotonation of the addition intermediate by a second molecule of the amine, a process poised near the E2-E1cB mechanistic borderline. nih.govrsc.org

| Nucleophile (Amine) | pKa | k (M⁻¹s⁻¹) |

|---|---|---|

| Piperidine | 11.22 | 1.55 x 10⁻³ |

| Pyrrolidine | 11.27 | 6.49 x 10⁻³ |

| Morpholine | 8.36 | 4.10 x 10⁻⁵ |

Brønsted-type correlations, which relate the reaction rate constant to the pKa of the nucleophile, are a powerful tool for characterizing the transition state of a reaction. A linear Brønsted plot yields the βnuc value, which indicates the degree of bond formation between the nucleophile and the electrophile in the transition state. researchgate.netudd.cl

For the reaction of 2-methoxy-3-nitropyridine with secondary amines, a linear Brønsted-type plot was obtained with a βnuc value of 0.52. researchgate.net A βnuc value between 0 and 1 is characteristic of a stepwise SNAr mechanism where the nucleophilic attack is the rate-limiting step. researchgate.netudd.cl This specific value suggests a moderate degree of N-C bond formation in the transition state, which is consistent with the formation of a Meisenheimer-like intermediate. researchgate.net Such analyses help to confirm that the reaction proceeds through a classic SNAr pathway, with a transition state that has significant charge development on the nucleophile. researchgate.net

Mechanistic Pathways of Nitro Group Transformations

The nitro group in 2,5-Dimethoxy-3-nitropyridine is not merely an activating group for SNAr reactions; it can also undergo its own set of transformations, often leading to complex molecular rearrangements and the formation of highly reactive intermediates. nih.gov

Sigmatropic shifts are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org In the chemistry of nitropyridines, a nih.govntnu.no sigmatropic shift of the nitro group has been identified as a key step in certain synthetic routes. researchgate.net For instance, the reaction of pyridine with dinitrogen pentoxide initially forms an N-nitropyridinium ion. Subsequent reaction with bisulfite leads to the formation of a dihydropyridine (B1217469) intermediate, from which the nitro group migrates from the nitrogen atom to the C3 position via a nih.govntnu.no sigmatropic shift, ultimately yielding 3-nitropyridine (B142982). ntnu.noresearchgate.net This intramolecular rearrangement is a concerted process governed by the principles of orbital symmetry. wikipedia.org

Electrocyclization is another type of pericyclic reaction that involves the formation of a sigma bond between the termini of a conjugated π-system, leading to a cyclic product. masterorganicchemistry.com These reactions are often initiated by the formation of a reactive intermediate, such as a nitrene. researchgate.net For example, aryl nitrenes generated from the corresponding azides or by reduction of nitro compounds can undergo electrocyclic ring closure. wikipedia.org This process can be a key step in the synthesis of fused heterocyclic systems. researchgate.net

The reactions of this compound can involve several types of highly reactive, short-lived intermediates.

Nitrenes: Nitrenes (R-N:) are nitrogen analogues of carbenes and are highly electrophilic species with only six valence electrons. wikipedia.org Aryl nitrenes can be generated from nitroarenes and are key intermediates in reactions like the synthesis of carbazoles from biaryls. amazonaws.com They can exist in either a singlet or a triplet electronic state, which dictates their reactivity. researchgate.net Triplet nitrenes are generally more stable but react in a stepwise manner, whereas singlet nitrenes can undergo concerted reactions. wikipedia.org A significant reaction of aryl nitrenes is ring expansion to form seven-membered ring cumulenes, which can lead to complex rearrangements. wikipedia.org The high reactivity of nitrenes makes them difficult to isolate, though recent advances have allowed for the characterization of some triplet nitrenes stabilized by bulky ligands. wikipedia.orgresearchgate.netnih.gov

Influence of Solvent Effects and Steric Hindrance on Reaction Outcomes

The environment in which a reaction occurs plays a critical role in dictating its speed and outcome. Solvent properties and the steric profile of reactants are two of the most influential factors.

The choice of solvent can dramatically alter the rate and even the mechanism of SNAr reactions. nih.gov The rate of reaction generally increases with solvent polarity, particularly in aprotic polar solvents like DMSO or DMF. These solvents are effective at solvating the charged Meisenheimer intermediate, thereby stabilizing the transition state leading to its formation. nih.gov In mixed solvent systems, such as methanol-DMSO mixtures, the reaction rate can be finely tuned. Studies on analogous systems have shown that the reaction rate constant increases with the solvent's dipolarity/polarizability (π*) and hydrogen bond acceptor ability (β), while it decreases with the hydrogen bond donor ability (α). nih.gov This highlights that for SNAr reactions, the stabilization of the zwitterionic intermediate is a key factor controlled by the solvent. nih.gov

Steric hindrance refers to the obstruction of a reaction pathway due to the physical size of substituent groups near the reaction center. youtube.com In the context of substituted nitropyridines, steric bulk can have a profound effect on regioselectivity and reaction feasibility. For example, in the VNS reaction of 3-nitropyridines, mechanistic studies revealed that for the final elimination step to occur, the alkyl substituent and the adjacent nitro group must become coplanar with the ring to stabilize the resulting benzylic anion. acs.orgnih.gov If a bulky nucleophile (like an isopropyl carbanion) is used, the steric clash between its methyl groups and the oxygen atoms of the nitro group prevents this planarization. acs.org As a result, the elimination step is inhibited, and the reaction stops at the stable Meisenheimer-type adduct. acs.orgnih.gov This demonstrates how steric hindrance can completely alter the reaction outcome by selectively disfavoring a specific mechanistic step. acs.orgnih.gov

Advanced Spectroscopic Analysis and Structural Characterization Methodologies

X-ray Crystallography for Precise Molecular Geometry and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.org This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive depiction of the molecular geometry of 2,5-Dimethoxy-3-nitropyridine in the solid state. Analysis of related nitro- and polynitropyrazole structures shows that theoretical calculations, such as those using Density Functional Theory (DFT), often yield geometric parameters that are in good agreement with experimental X-ray diffraction data. researchgate.net Such a combined experimental and computational approach would be invaluable for a complete structural characterization of the title compound.

Analysis of Tautomerism and Conformational Flexibility in the Solid State

In the solid state, molecules can adopt specific preferred conformations due to packing forces and intermolecular interactions. For this compound, X-ray analysis would reveal the orientation of the two methoxy (B1213986) groups and the nitro group relative to the pyridine (B92270) ring. The rotation of these substituent groups is a key aspect of its conformational flexibility.

While this compound itself does not have classic tautomeric forms, the crystallographic data would definitively establish its existing form in the crystal lattice. The analysis would also detail the planarity of the pyridine ring and any deviations caused by the steric and electronic effects of the substituents. Studies on similar substituted pyran systems have shown that even with significant 1,3-diaxial repulsions, molecules can adopt standard chair-like conformations in the solid state, with slight deviations in torsion angles. beilstein-journals.orgnih.gov A similar detailed analysis of the torsion angles in this compound would elucidate the subtle conformational strains and preferences.

The conformation of the methoxy groups is of particular interest. In ortho-alkoxy pyridines, steric and electronic effects dictate a preference for specific rotamers. acs.org X-ray data would clarify whether the methyl groups of the methoxy substituents are oriented in or out of the plane of the pyridine ring and their relative orientation to the ring nitrogen and the adjacent nitro group.

Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the detailed study of crystal packing. nih.govresearchgate.net For this compound, this analysis would identify and quantify the various non-covalent interactions that stabilize the crystal structure.

Given the functional groups present, the primary interactions expected to govern the crystal packing are:

Hydrogen Bonds: Weak C—H···O and C—H···N hydrogen bonds are likely to be significant. The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors.

π–π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules may contribute to the packing arrangement. researchgate.net

van der Waals Forces: A significant portion of the crystal packing is often attributed to van der Waals forces, particularly H···H contacts. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For similar nitro-aromatic compounds, O···H/H···O contacts often account for a large percentage of the total Hirshfeld surface, highlighting the importance of hydrogen bonding. iucr.orgiucr.org For instance, in one nitro-substituted naphthalene (B1677914) derivative, O···H/H···O and H···H contacts contributed 34.9% and 33.7%, respectively, to the crystal packing. iucr.orgiucr.org A similar analysis for this compound would provide a quantitative breakdown of the forces holding the molecules together in the crystal.

| Interaction Type | Description | Expected Significance |

|---|---|---|

| O···H/H···O | Hydrogen bonding between nitro/methoxy oxygens and aromatic/methyl hydrogens. | High |

| H···H | General van der Waals contacts between hydrogen atoms. | High |

| C···H/H···C | Contacts involving aromatic and methyl carbons and hydrogens. | Moderate |

| N···O/O···N | Interactions involving the pyridine nitrogen and nitro group oxygens. | Moderate |

| C···C (π–π) | Stacking interactions between pyridine rings. | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution-State Structural Elucidation

NMR spectroscopy is an essential technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed. ipb.ptnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edulibretexts.org This allows for the direct pairing of each proton signal with its corresponding carbon signal. For this compound, this would confirm the C-H correlations for the two aromatic protons and the six protons of the two methoxy groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). columbia.edulibretexts.org This is crucial for establishing the connectivity of the molecular skeleton. Key HMBC correlations for this compound would include:

Correlations from the methoxy protons to the carbons they are attached to (C-2 and C-5).

Correlations from the aromatic protons (H-4 and H-6) to neighboring carbons, confirming their positions relative to the substituents. For example, H-4 would show correlations to C-2, C-3, C-5, and C-6, while H-6 would correlate to C-2, C-4, and C-5.

Correlations from the methoxy protons to the adjacent ring carbons, confirming the placement of the methoxy groups at positions 2 and 5.

These 2D NMR techniques, used in combination, allow for a complete and confident assignment of the ¹H and ¹³C NMR spectra, verifying the substitution pattern of the pyridine ring. nih.gov

| Proton Signal | Expected HSQC Correlation (C-H) | Expected Key HMBC Correlations (C--H) |

|---|---|---|

| H-4 | C-4 | C-2, C-3, C-5, C-6 |

| H-6 | C-6 | C-2, C-4, C-5 |

| -OCH₃ (at C-2) | C of -OCH₃ | C-2 |

| -OCH₃ (at C-5) | C of -OCH₃ | C-5 |

Dynamic NMR Experiments for Conformational Dynamics

Dynamic NMR (DNMR) experiments are used to study molecular processes that occur on the NMR timescale, such as conformational changes. For this compound, the primary dynamic process of interest is the rotation of the methoxy groups around the C-O bonds.

At room temperature, this rotation is typically fast, resulting in sharp, time-averaged signals for the methoxy protons and carbons. However, by lowering the temperature, it may be possible to slow this rotation sufficiently to observe distinct signals for different conformers. The temperature at which the signals broaden and coalesce can be used to calculate the energy barrier (ΔG‡) for the rotational process. acs.org

Studies on aromatic compounds with methoxy groups have shown that the orientation of the methoxy group (in-plane vs. out-of-plane) can significantly affect the ¹³C NMR chemical shift of the methoxy carbon. nih.govacs.orgresearchgate.net An out-of-plane conformation typically results in a deshielded (higher ppm) signal. nih.govresearchgate.net Variable-temperature NMR experiments on this compound could therefore provide valuable insight into the rotational barriers and conformational preferences of its methoxy groups in solution.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Vibrational Mode Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule. semanticscholar.org These techniques are excellent for identifying functional groups and providing a molecular "fingerprint". mdpi.com The spectra of this compound would be characterized by vibrations associated with the pyridine ring, the nitro group, and the methoxy groups.

A complete assignment of the vibrational modes can be achieved by comparing the experimental spectra with theoretical calculations, often performed using DFT methods. researchgate.net

Key vibrational modes for this compound would include:

NO₂ Group Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations. The asymmetric stretch (ν_as(NO₂)) is typically a strong band in the IR spectrum around 1500-1560 cm⁻¹, while the symmetric stretch (ν_s(NO₂)) appears around 1300-1370 cm⁻¹.

C-O-C (Methoxy) Vibrations: The methoxy groups will exhibit asymmetric and symmetric C-O-C stretching modes. The asymmetric stretch is usually found in the 1200-1275 cm⁻¹ region, and the symmetric stretch appears around 1000-1075 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations typically occur in the 1400-1610 cm⁻¹ region. researchgate.net Ring breathing modes, which involve the expansion and contraction of the entire ring, are often observed in the Raman spectrum. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while methyl C-H stretching from the methoxy groups will appear in the 2850-2970 cm⁻¹ range.

By combining FT-IR and FT-Raman data with theoretical calculations, a detailed and reliable assignment of the fundamental vibrational modes of this compound can be accomplished. biointerfaceresearch.commkuniversity.ac.in

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Activity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | IR/Raman |

| C-H Stretch (Methyl) | -OCH₃ | 2850 - 2970 | IR/Raman |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1610 | IR/Raman |

| NO₂ Asymmetric Stretch | -NO₂ | 1500 - 1560 | IR (Strong) |

| NO₂ Symmetric Stretch | -NO₂ | 1300 - 1370 | IR (Strong) |

| C-O-C Asymmetric Stretch | -OCH₃ | 1200 - 1275 | IR (Strong) |

| C-O-C Symmetric Stretch | -OCH₃ | 1000 - 1075 | IR/Raman |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules containing chromophores. In this compound, the aromatic pyridine ring, substituted with electron-donating methoxy groups and an electron-withdrawing nitro group, constitutes a conjugated π-system that gives rise to characteristic electronic transitions.

The UV-Vis spectrum of this compound is expected to display absorptions resulting from π → π* and n → π* transitions. libretexts.org The conjugated system of the pyridine ring, influenced by the substituents, dictates the energy and intensity of these transitions. As conjugated π systems become larger or more complex, the energy gap for a π → π* transition narrows, causing the absorption to shift to a longer wavelength (a bathochromic shift). libretexts.org

The primary electronic transitions anticipated for this molecule include:

π → π transitions:* These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-NO₂) groups extends the conjugation, typically shifting these absorptions to wavelengths longer than those of unsubstituted pyridine.

n → π transitions:* These lower-intensity absorptions involve the excitation of non-bonding electrons (from the nitrogen of the pyridine ring and the oxygens of the nitro and methoxy groups) to antibonding π* orbitals. These transitions occur at longer wavelengths than π → π* transitions because non-bonding orbitals are higher in energy than bonding π orbitals. libretexts.org For related compounds like 4-nitropyridine (B72724) N-oxide, significant absorption occurs in the 330-355 nm range, providing an approximate region for the expected transitions in this compound. researchgate.net

| Type of Transition | Associated Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Bonding π-orbital to Antibonding π-orbital | Shorter Wavelength UV (e.g., 220-300 nm) | High |

| n → π | Non-bonding orbital to Antibonding π-orbital | Longer Wavelength UV (e.g., 300-360 nm) | Low |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. researchgate.net For this compound (C₇H₈N₂O₄), HRMS can measure the mass of the molecular ion with extremely high accuracy (typically within 3 ppm), allowing for the unambiguous determination of its molecular formula. researchgate.netnih.gov

Upon ionization, the molecular ion can undergo collision-induced dissociation, breaking apart into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides a veritable fingerprint of the molecule's structure. For nitroaromatic compounds, fragmentation commonly involves the loss of the nitro group or its components. nih.gov The fragmentation of nitroalkanes, for instance, often proceeds through the loss of an NO₂⁻ anion or the neutral loss of HNO₂. nih.gov

Expected fragmentation pathways for this compound would likely include:

Loss of the nitro group (NO₂), a common fragmentation for nitroaromatic compounds. nih.gov

Loss of a methyl radical (•CH₃) from one of the methoxy groups.

Sequential loss of formaldehyde (B43269) (CH₂O) from the methoxy substituents.

Cleavage involving the loss of nitric oxide (NO). nih.gov

| Process | Lost Fragment | Proposed Fragment Structure | Expected m/z of Fragment |

|---|---|---|---|

| Molecular Ion | - | [C₇H₈N₂O₄]⁺• | 184.0484 |

| Loss of Nitro Group | •NO₂ | [C₇H₈NO₂]⁺ | 138.0555 |

| Loss of Methyl Radical | •CH₃ | [C₆H₅N₂O₄]⁺ | 169.0249 |

| Loss of Nitric Oxide | •NO | [C₇H₈NO₃]⁺• | 154.0453 |

| Loss of Methoxy Radical | •OCH₃ | [C₆H₅N₂O₃]⁺ | 153.0300 |

Multi-Technique Validation Strategies for Robust Structural Confirmation

While individual spectroscopic techniques provide valuable data, robust and unequivocal structural confirmation of a novel or complex molecule like this compound relies on a multi-technique validation strategy. rsc.org This approach ensures that complementary pieces of structural evidence are integrated to build a conclusive and self-consistent picture of the molecule.

A typical multi-technique strategy involves the following combination of methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule. nih.gov ¹H NMR would reveal the number of distinct protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR would identify the number of unique carbon atoms and provide information about their hybridization and electronic environment.

High-Resolution Mass Spectrometry (HRMS): As detailed previously, HRMS confirms the molecular formula. nih.govmdpi.com The fragmentation pattern observed in MS/MS experiments provides additional confirmation of the proposed structure and the connectivity of its functional groups. nih.gov

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.govscielo.org.za For this compound, characteristic vibrational bands for the aromatic C-H, C=C, and C-N bonds, the asymmetric and symmetric stretches of the NO₂ group, and the C-O stretches of the methoxy groups would be expected.

Electronic (UV-Vis) Spectroscopy: This technique confirms the presence of the conjugated π-electron system and provides information about the electronic nature of the chromophore, as discussed in section 5.4. scielo.org.za

Single-Crystal X-ray Diffraction: When a suitable crystal can be grown, this technique provides the ultimate structural proof. rsc.orgnih.gov It determines the precise three-dimensional arrangement of every atom in the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry without ambiguity.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for calculating the molecular properties of organic compounds like substituted pyridines. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional, combined with appropriate basis sets (e.g., 6-311G(d,p) or cc-pVTZ), can provide accurate predictions of geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov

Following optimization, harmonic vibrational frequency calculations are performed. researchgate.net These calculations serve two primary purposes:

Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state (which would have one imaginary frequency). nsf.govredalyc.org

Prediction of Infrared and Raman Spectra: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. researchgate.net These theoretical frequencies can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands. nih.gov

For related nitropyridine derivatives, DFT calculations have shown good agreement between theoretical and experimental geometric parameters and vibrational spectra. researchgate.netresearchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and chemical reactivity. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. ripublication.comnih.gov

In 2,5-Dimethoxy-3-nitropyridine, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) groups, while the LUMO is likely concentrated on the electron-deficient nitro group and the pyridine ring. mdpi.com The energy gap indicates the energy required for an electronic transition, which influences the molecule's UV-Visible absorption properties. materialsciencejournal.org

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.50 | Energy of the highest occupied molecular orbital. |

| ELUMO | -2.10 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 5.40 | Indicates chemical reactivity and kinetic stability. mdpi.com |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species, particularly for identifying sites of electrophilic and nucleophilic attack. researchgate.net

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are the most likely sites for electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the pyridine ring. nih.govresearchgate.net

Positive Potential Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential.

Fukui functions provide a more quantitative method for predicting local reactivity. They describe the change in electron density at a specific point in the molecule when the total number of electrons is changed, thereby identifying the most electrophilic and nucleophilic sites within the molecule.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis provides a quantitative description of the Lewis-like structure of a molecule and reveals deviations from this idealized picture, which are attributed to electron delocalization. wisc.edu

For this compound, NBO analysis would quantify the delocalization of electron density from the oxygen lone pairs of the methoxy groups and the pyridine ring nitrogen into the antibonding orbitals of the ring and the nitro group.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(Omethoxy) | π(C-C)ring | 25.5 | Resonance delocalization from methoxy group to the ring. |

| π(C-C)ring | π(N-O)nitro | 18.2 | Charge transfer from the ring to the nitro group. |

| LP(N)ring | σ*(C-C)ring | 5.8 | Intramolecular hyperconjugation. |

Theoretical Investigations of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry can be employed to elucidate the mechanisms of chemical reactions. unimib.it By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition states, and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. nih.gov

A critical aspect of studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. nsf.gov Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Computational Support for Spectroscopic Data Interpretation

Theoretical calculations are crucial for the accurate interpretation of experimental spectroscopic data. researchgate.net By simulating spectra, researchers can assign experimental signals with greater confidence and gain a deeper understanding of the underlying molecular properties.

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netgaussian.com This method has been successfully applied to substituted nitropyridines to predict ¹H and ¹³C NMR spectra. researchgate.net

The process involves first optimizing the molecular geometry of this compound using a suitable level of theory, such as DFT with a basis set like 6-311++G(d,p). Following optimization, the GIAO method is employed to calculate the isotropic shielding values for each nucleus. These theoretical values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the predicted shifts. Comparing the calculated chemical shifts with experimental data allows for unambiguous assignment of the signals in the NMR spectrum.

Table 1: Illustrative Comparison of Experimental and GIAO-Calculated ¹³C NMR Chemical Shifts for a Substituted Pyridine Ring This table is a representative example of how data from GIAO calculations are typically presented and compared with experimental values. Actual values for this compound would require a specific computational study.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 152.5 | 153.1 | 0.6 |

| C3 | 135.0 | 134.5 | -0.5 |

| C4 | 128.9 | 129.3 | 0.4 |

| C5 | 148.7 | 149.0 | 0.3 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for modeling the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, a TD-DFT calculation would provide the absorption wavelengths (λmax), oscillator strengths (which are related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). nih.gov

These calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional and basis set, as well as the inclusion of a solvent model, is critical for obtaining results that correlate well with experimental UV-Vis spectra. mdpi.com The results can help assign the observed absorption bands to specific electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 2: Representative TD-DFT Output for Electronic Transitions This table illustrates the typical data generated from a TD-DFT calculation. The values are hypothetical for this compound.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | 350 | 0.25 | HOMO → LUMO (95%) |

| S₀ → S₂ | 295 | 0.12 | HOMO-1 → LUMO (88%) |

Topological Analysis of Electron Density: LOL, ELF, and RDG-NCI Mapping

Topological analysis of the electron density provides a detailed picture of chemical bonding and non-covalent interactions within a molecule. Methods such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient-Non-Covalent Interactions (RDG-NCI) index are used to visualize and quantify these features. nih.govresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): Both ELF and LOL are functions that reveal regions of high electron localization, which are characteristic of chemical bonds and lone pairs. ijasret.com For this compound, ELF and LOL maps would show areas of high electron density corresponding to the C-C, C-N, C-O, and N-O covalent bonds, as well as the lone pairs on the nitrogen and oxygen atoms. These analyses provide a quantitative and visual confirmation of the classical Lewis structure representation of bonding.

Reduced Density Gradient-Non-Covalent Interactions (RDG-NCI): The RDG-NCI method is used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.net An RDG-NCI analysis of this compound could reveal intramolecular interactions, for instance, between the nitro group and one of the adjacent methoxy groups. These interactions are visualized as surfaces between the interacting atoms, with the color of the surface indicating the nature and strength of the interaction.

These topological analyses provide a deeper understanding of the molecule's electronic structure, stability, and potential intermolecular interactions, which complements the information obtained from energetic and spectroscopic calculations. nih.gov

Applications As Synthetic Intermediates in Advanced Chemical Synthesis

Building Blocks for Polyfunctionalized Pyridine (B92270) Derivatives

2,5-Dimethoxy-3-nitropyridine serves as a foundational building block for creating pyridine rings adorned with multiple functional groups. The nitro and methoxy (B1213986) substituents can direct or activate the pyridine ring for various transformations. For instance, the nitro group strongly activates the positions ortho and para to it for nucleophilic aromatic substitution, although in the case of 3-nitropyridines, this activation is less pronounced than in other systems.

A key transformation is the reduction of the nitro group to an amino group. This conversion opens up a plethora of synthetic possibilities. The resulting 2,5-dimethoxy-3-aminopyridine can undergo a wide range of reactions, including diazotization, acylation, and condensation, to introduce further complexity and build diverse molecular scaffolds. This versatility is crucial in medicinal chemistry, where subtle changes to a molecule's structure can significantly impact its biological activity. mdpi.comnih.gov

Precursors for Complex Heterocyclic Scaffolds

One of the most significant applications of nitropyridine derivatives, including this compound, is in the construction of fused heterocyclic systems. These complex scaffolds are often the core of biologically active molecules and functional materials.

The Cadogan reaction is a powerful tool for synthesizing carbazoles and related heterocyclic systems through the reductive cyclization of o-nitrobiphenyls. This methodology has been extended to the synthesis of carbolines, which are structural analogs containing a pyridine ring. Specifically, 2-aryl-3-nitropyridines are excellent precursors for δ-carbolines. mdpi.comnih.gov

In a notable example, a derivative of this compound, namely 2-(2′,5′-dimethoxyphenyl)-3-nitropyridine, is used as the starting material. mdpi.com This precursor is synthesized via a Suzuki–Miyaura coupling between 2-chloro-3-nitropyridine (B167233) and 2,5-dimethoxyphenylboronic acid. mdpi.comresearchgate.net The subsequent reductive cyclization, typically promoted by a phosphite (B83602) reagent like tris(trimethylsilyl)phosphite under microwave irradiation, leads to the formation of the dimethoxy-δ-carboline. mdpi.com This reaction proceeds through the deoxygenation of the nitro group to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization onto the adjacent aryl ring.

Table 1: Synthesis of δ-Carboline via Cadogan Reaction

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1. Suzuki Coupling | 2-Chloro-3-nitropyridine, 2,5-Dimethoxyphenylboronic acid | Pd(PPh₃)₄, NaHCO₃, Dioxane/H₂O, Microwave (125°C) | 2-(2′,5′-Dimethoxyphenyl)-3-nitropyridine | 93% | mdpi.comresearchgate.net |

| 2. Cadogan Cyclization | 2-(2′,5′-Dimethoxyphenyl)-3-nitropyridine | Tris(trimethylsilyl)phosphite, Microwave (210°C) | Dimethoxy-δ-carboline | - | mdpi.com |

Intriguingly, the Cadogan reaction of 2-aryl-3-nitropyridines can also yield unexpected and valuable side products. During the synthesis of the aforementioned dimethoxy-δ-carboline, a significant byproduct, 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile, is formed through a pyridine-to-pyrrole ring contraction. mdpi.comresearchgate.net

This transformation is mechanistically fascinating and provides a novel route to highly substituted pyrroles. The proposed mechanism involves the formation of a pyridyl nitrene intermediate, which, instead of cyclizing, undergoes a ring-opening to a carbene. This carbene, stabilized by adjacent conjugated moieties, then cyclizes in a different manner to form a 3-H-3-cyanopyrrole, which tautomerizes to the final aromatic pyrrole (B145914) product. mdpi.comresearchgate.net This rearrangement highlights the rich and sometimes unpredictable reactivity of nitropyridine derivatives, offering pathways to diverse heterocyclic structures from a single precursor. organic-chemistry.org

Scheme 1: Proposed Mechanism for Pyrrole Formation Step 1: Deoxygenation of the nitro group in 2-(2',5'-dimethoxyphenyl)-3-nitropyridine by a phosphite reagent to form a reactive pyridyl-nitrene intermediate. Step 2: Ring-opening of the nitrene to form a carbene with an aryl and a cyanoacrylimine substituent. Step 3: Intramolecular cyclization of the carbene/carbanion onto the acrylimine segment. Step 4: Tautomerization to yield the final product, 2-(2,5-dimethoxyphenyl)pyrrole-3-carbonitrile. (Based on the mechanism proposed in reference mdpi.comresearchgate.net)

Imidazopyridines are another class of bicyclic heterocycles with significant applications in medicinal chemistry. researchgate.netresearchgate.net The synthesis of these scaffolds often relies on the condensation of a diaminopyridine with a carboxylic acid or its equivalent. nih.gov 3-Nitropyridine (B142982) derivatives are key precursors to the required diaminopyridines.

Specifically, the reduction of a 3-nitro group on a pyridine ring that also contains an amino group at an adjacent position (e.g., 2-amino-3-nitropyridine (B1266227) or 3-amino-4-nitropyridine) yields the corresponding diaminopyridine. nih.govgoogle.com For instance, 2-chloro-3-nitropyridine can be converted to various substituted 2-amino-3-nitropyridines, which are then reduced to 2,3-diaminopyridines. These diamines are the direct precursors for the synthesis of imidazo[4,5-b]pyridines through condensation with aldehydes or carboxylic acids. nih.gov This synthetic route demonstrates the utility of the nitro group as a masked amino group, enabling the regioselective construction of the imidazopyridine core.

Role in the Design and Synthesis of N-Heterocycles for Material Science and Catalysis

While the primary applications of this compound and related compounds are in the synthesis of biologically active molecules, the resulting N-heterocyclic scaffolds also have potential in material science and catalysis. Pyridine-based structures are known components of dyes, ligands for metal complexes, and organic electronic materials. mdpi.comnih.gov

The electron-rich nature of the pyridine ring in many of the synthesized heterocycles, such as carbolines and functionalized pyridines, makes them suitable as ligands for transition metals. The resulting metal complexes can exhibit interesting photophysical properties or catalytic activities. rsc.org For example, ruthenium polypyridine complexes are well-known for their applications in photochemical devices. rsc.org The ability to systematically modify the substituents on the pyridine ring, starting from precursors like this compound, allows for the fine-tuning of the electronic and steric properties of these ligands, which in turn influences the performance of the final material or catalyst. Although direct applications of this compound in this area are not extensively documented, its role as a precursor to versatile heterocyclic ligands suggests significant untapped potential. mdpi.comrsc.org

Q & A

Q. What are the established synthetic routes for 2,5-dimethoxy-3-nitropyridine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nucleophilic aromatic substitution of chloro- or nitro-substituted pyridine precursors. For example, substituting 2-chloro-3-nitropyridine with methoxy groups under reflux in anhydrous dioxane or tetrahydrofuran (THF) with triethylamine as a base (see ). Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., dioxane) enhance nucleophilicity.

- Temperature : Reflux (~100–120°C) accelerates substitution but may promote side reactions.

- Stoichiometry : Excess methoxide or methoxyethylamine ensures complete substitution .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Multi-spectral analysis is critical:

- ¹H/¹³C NMR : Identifies methoxy (–OCH₃) and nitro (–NO₂) substituents via characteristic shifts (e.g., –OCH₃ at δ 3.8–4.0 ppm; aromatic protons at δ 8.0–9.0 ppm) .

- IR Spectroscopy : Confirms nitro groups (asymmetric stretching ~1520 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .

- GC-MS/HPLC : Validates purity and molecular ion peaks (e.g., m/z 199 for C₇H₈N₂O₃) .

Advanced Research Questions

Q. How do solvent polarity and concentration affect the photophysical properties of this compound derivatives?

Methodological Answer: Fluorescence studies in solvents like acetonitrile, THF, and ethyl acetate reveal solvent-dependent emission maxima. For example:

- Polar solvents (e.g., acetonitrile) induce red shifts due to solvatochromism.

- Concentration effects : Higher concentrations (>1 mM) may cause aggregation-caused quenching (ACQ), reducing fluorescence intensity .

| Solvent | λemission (nm) | Intensity (a.u.) |

|---|---|---|

| Ethanol | 420 | 150 |

| THF | 435 | 200 |

| Acetonitrile | 450 | 180 |

Data adapted from fluorescence studies on analogous nitro-pyridines ( ).

Q. What mechanistic insights explain regioselective functionalization of this compound in cross-coupling reactions?

Methodological Answer: The nitro group at C3 acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to C4 or C6 positions. Computational studies (DFT) suggest:

- Nitro group : Lowers electron density at C3, making it less reactive toward nucleophiles.

- Methoxy groups : Act as electron donors at C2 and C5, stabilizing intermediates during Suzuki-Miyaura couplings . Experimental validation via kinetic isotope effects (KIE) or Hammett plots is recommended to resolve contradictions in reported regioselectivity.

Q. How can contradictory data on the reactivity of this compound in SNAr reactions be resolved?

Methodological Answer: Discrepancies in reaction rates (e.g., between THF vs. DMF solvents) may arise from:

- Solvent basicity : DMF enhances leaving-group departure but may deactivate nucleophiles.

- Temperature gradients : Microwave-assisted synthesis often accelerates reactions compared to thermal methods. Systematic optimization using Design of Experiments (DoE) is advised, varying solvent, temperature, and catalyst (e.g., CuI for Ullmann couplings) .

Data Contradiction Analysis

Q. Why do some studies report unexpected byproducts (e.g., de-nitrated derivatives) during methoxy group installation?

Methodological Answer: Competing reduction pathways under basic or high-temperature conditions can reduce nitro groups to amines. Mitigation strategies include:

- Low-temperature reactions (<80°C) to suppress nitro reduction.

- Catalytic additives : Use of Pd/C or Zn dust to stabilize intermediates. LC-MS monitoring of reaction aliquots at intervals (e.g., every 30 min) helps identify byproduct formation thresholds .

Research Design Recommendations

- For synthetic optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of nitro/methoxy groups.

- For photophysical studies : Use quartz cuvettes and degassed solvents to minimize oxygen quenching effects ().

- For computational modeling : Employ Gaussian 16 with B3LYP/6-31G(d) basis sets to predict substituent effects ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.